molecular formula C26H22FNO6S3 B413556 DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B413556
M. Wt: 559.7g/mol
InChI Key: NARSIJAFOWXSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-(4-fluorobenzoyl)-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a fluorobenzoyl group, and dithiole carboxylate moieties

Preparation Methods

The synthesis of DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and ketones.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the Dithiole Carboxylate Moieties: The dithiole carboxylate groups are introduced through a reaction involving dithiolethiones and appropriate esterification reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Dimethyl 2-(1-(4-fluorobenzoyl)-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 2-(1-(4-fluorobenzoyl)-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound’s electronic properties may be explored for use in organic electronics or as a component in advanced materials.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways by binding to active sites or altering protein conformation. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Dimethyl 2-(1-(4-fluorobenzoyl)-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with similar compounds such as:

    Quinoline Derivatives: Compounds with a quinoline core, which are known for their antimicrobial and anticancer properties.

    Fluorobenzoyl Compounds: Compounds containing the fluorobenzoyl group, which are often used in pharmaceuticals for their enhanced biological activity.

    Dithiolethione Derivatives: Compounds with dithiolethione moieties, which are studied for their antioxidant and chemoprotective effects.

The uniqueness of DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of these structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C26H22FNO6S3

Molecular Weight

559.7g/mol

IUPAC Name

dimethyl 2-[1-(4-fluorobenzoyl)-7-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22FNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)16-11-10-15(32-3)12-17(16)28(26)22(29)13-6-8-14(27)9-7-13/h6-12H,1-5H3

InChI Key

NARSIJAFOWXSIT-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)F)C=C(C=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)F)C=C(C=C3)OC)C

Origin of Product

United States

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